molecular formula C19H17F2N3O3S B2867392 2-((4-(difluoromethoxy)phenyl)amino)-N-(2-ethoxyphenyl)thiazole-4-carboxamide CAS No. 1105230-40-7

2-((4-(difluoromethoxy)phenyl)amino)-N-(2-ethoxyphenyl)thiazole-4-carboxamide

Cat. No.: B2867392
CAS No.: 1105230-40-7
M. Wt: 405.42
InChI Key: QYTQMIDYKCHEEI-UHFFFAOYSA-N
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Description

This compound is a thiazole-4-carboxamide derivative featuring a difluoromethoxy substituent on the phenylamino group and an ethoxyphenyl moiety on the carboxamide side chain. Its structure combines electron-withdrawing (difluoromethoxy) and electron-donating (ethoxy) groups, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-[4-(difluoromethoxy)anilino]-N-(2-ethoxyphenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O3S/c1-2-26-16-6-4-3-5-14(16)23-17(25)15-11-28-19(24-15)22-12-7-9-13(10-8-12)27-18(20)21/h3-11,18H,2H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTQMIDYKCHEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(difluoromethoxy)phenyl)amino)-N-(2-ethoxyphenyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article synthesizes current findings regarding its biological activity, supported by data tables and relevant case studies.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound was assessed for its activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Against Various Strains

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa20
Aspergillus fumigatus15

These results suggest that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro using various human cancer cell lines. The findings indicate that it can induce apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study involving colon carcinoma (HCT-116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cell lines, the compound demonstrated cytotoxic effects with IC50 values as follows:

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)
HCT-11615.2
HepG218.5
MCF-722.3

The mechanism of action appears to involve the induction of apoptosis through modulation of the Bcl-2 family proteins, leading to increased levels of pro-apoptotic factors .

The biological activity of thiazole derivatives often relates to their ability to inhibit specific enzymes or pathways involved in disease processes. For instance, compounds similar to the one discussed have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.

Table 3: HDAC Inhibition Data

CompoundHDAC Inhibition IC50 (nM)
Compound A25
Compound B30
Test Compound 20.81 - 31.54

This inhibition leads to increased acetylation of histones, promoting apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ primarily in substituents on the phenyl and thiazole rings, which impact electronic, steric, and pharmacokinetic properties. Key comparisons include:

Compound Name/Class Substituents/R-Groups Molecular Formula Key Functional Groups Biological Activity
Target Compound 4-(difluoromethoxy)phenyl, 2-ethoxyphenyl C₁₉H₁₇F₂N₃O₃S Difluoromethoxy, ethoxy Not specified (assumed kinase/anticancer)
N-(4-Fluorophenyl)-2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxamide 4-fluorophenyl, phenylsulfonylamino C₁₆H₁₂FN₃O₃S₂ Sulfonamide, fluorophenyl Potential kinase inhibition
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 3-methoxy-4-(trifluoromethyl)phenyl, nitrothiophene C₁₆H₁₀F₃N₃O₄S₂ Trifluoromethyl, nitro Antibacterial (42% purity)
(4R)-2-Phenyl-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothiazole-4-carboxamide 3,4,5-trimethoxyphenyl, dihydrothiazole C₁₉H₂₀N₂O₄S Trimethoxy, dihydrothiazole Anticancer (98.7% yield)
Substituent Effects:
  • Difluoromethoxy vs.
  • Ethoxyphenyl vs. Fluorophenyl : The ethoxy group’s electron-donating nature may increase solubility in polar solvents compared to fluorophenyl derivatives, which are more electronegative .
  • Nitro vs. Sulfonamide : Nitro groups (e.g., in ) confer strong electron-withdrawing effects, enhancing reactivity in antibacterial contexts, while sulfonamides () facilitate hydrogen bonding in kinase inhibition .
Common Strategies:
  • Coupling Reactions : Amide bond formation using HATU/HBTU (e.g., ) or EDCI/HOBt () is standard for carboxamide derivatives .
  • Purification : Silica gel chromatography is widely employed, yielding purities ranging from 42% () to >99% (), indicating variability in reaction optimization .
Challenges:
  • Tautomerism : highlights tautomeric equilibria in triazole-thiones, which complicate structural confirmation via IR and NMR. The target compound’s thiazole core avoids such issues, simplifying characterization .

Spectroscopic and Analytical Data

  • IR Spectroscopy :
    • The absence of C=O stretches (~1660–1680 cm⁻¹) in triazole-thiones () contrasts with the persistent C=O in thiazole carboxamides, confirming structural integrity .
    • νC=S vibrations (~1240–1255 cm⁻¹) in sulfonamide derivatives () are absent in the target compound, reflecting substituent differences .
  • NMR Spectroscopy :
    • Ethoxy protons in the target compound would resonate at δ ~1.3–1.5 (triplet) and δ ~4.0 (quartet), distinct from trimethoxy (δ ~3.8–3.9) or fluorophenyl signals (δ ~7.0–7.5) in analogs .

Physicochemical Properties

  • Solubility : Ethoxy and methoxy groups improve solubility in polar solvents compared to halogenated analogs, aiding formulation .

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